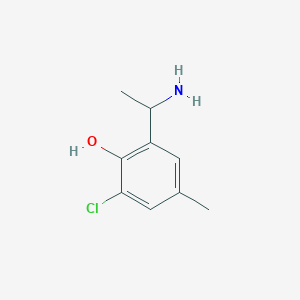

2-(1-Aminoethyl)-6-chloro-4-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

2-(1-aminoethyl)-6-chloro-4-methylphenol |

InChI |

InChI=1S/C9H12ClNO/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,6,12H,11H2,1-2H3 |

InChI Key |

KEDSKFICISBEGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)O)C(C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Aminoethyl 6 Chloro 4 Methylphenol and Precursor Compounds

Strategies for Phenol (B47542) Ring Functionalization

The construction of the substituted phenolic core of 2-(1-Aminoethyl)-6-chloro-4-methylphenol necessitates precise methods for introducing the chloro and methyl groups in the correct positions. The typical starting material for this process is 4-methylphenol (p-cresol), which already contains the required methyl group. Therefore, the primary challenge lies in the regioselective chlorination of this precursor.

The synthesis of 2-chloro-4-methylphenol (B1207291), a key intermediate, is achieved through the ortho-chlorination of 4-methylphenol. Achieving high regioselectivity is crucial to favor the formation of the desired 2-chloro isomer over other potential products. Research has identified several effective methods to control this selectivity.

One prominent method involves reacting 4-methylphenol with a chlorinating agent in the presence of a specialized catalyst system. A process has been developed that uses a catalyst system composed of one or more Lewis acids (such as AlCl₃ or FeCl₃) and one or more diaryl sulphides. google.com This reaction, typically conducted at temperatures between 0°C and 100°C with chlorinating agents like chlorine or sulfuryl chloride, demonstrates high isomeric and stage selectivity. google.com This approach can be carried out until the 4-methylphenol is almost completely consumed, yielding the desired product with high purity and avoiding complex purification steps. google.com

The effectiveness of this catalytic system is demonstrated by high selectivity in the formation of 2-chloro-4-methylphenol. For instance, using aluminum chloride (AlCl₃) as the Lewis acid, a selectivity of 96.4% for the desired isomer has been reported. google.com A similar result of 96.0% selectivity was achieved when ferric chloride (FeCl₃) was used instead. google.com

Table 1: Regioselective Chlorination of 4-Methylphenol

| Lewis Acid Catalyst | Selectivity for 2-chloro-4-methylphenol (%) | Reference |

|---|---|---|

| Aluminum Chloride (AlCl₃) | 96.4 | google.com |

| Ferric Chloride (FeCl₃) | 96.0 | google.com |

Further refinements in regioselective chlorination involve the use of moderators or different catalytic systems. The use of cyclic sulfides, such as tetrahydrothiopyran (B43164) and its derivatives, in conjunction with sulfuryl chloride and a Lewis acid has been explored to moderate the reaction and influence the para/ortho chlorination ratios. researchgate.netingentaconnect.com Similarly, employing N-chlorosuccinimide as the chlorinating agent with specific thiourea (B124793) catalysts can yield high regioselectivity, favoring the ortho-chloro isomer by ratios of up to 10:1. scientificupdate.com

The most direct strategy for synthesizing the 2-chloro-4-methylphenol core begins with an already methylated phenol, namely 4-methylphenol. This precursor simplifies the synthesis by requiring only the regioselective introduction of a single chlorine atom. The methods detailed in the previous section, such as catalytic chlorination with sulfuryl chloride in the presence of a Lewis acid and a diaryl sulphide, are highly effective for this transformation. google.com

Historically, alternative multi-step methods have been used for synthesizing specifically substituted phenols when direct functionalization is difficult. For instance, the synthesis of the related compound 2-chloro-m-cresol, where direct chlorination yields the wrong isomer, has been achieved via a sequence involving para-selective nitration, conversion to a diazonium salt, and a subsequent Sandmeyer reaction to introduce the chlorine atom. wikipedia.org While more complex, such classical methods provide an alternative route to control substituent placement on a phenolic ring if direct chlorination of the desired starting material is not efficient.

Approaches for Incorporating the 1-Aminoethyl Moiety

Once the 2-chloro-4-methylphenol core is synthesized, the next critical phase is the introduction of the 1-aminoethyl group at the ortho position relative to the hydroxyl group. This step introduces a chiral center, necessitating methods that provide control over stereochemistry.

Asymmetric synthesis, also known as enantioselective synthesis, refers to a chemical reaction that preferentially produces one stereoisomer (enantiomer or diastereomer) over others. wikipedia.org This control is achieved by using a chiral feature in the substrate, reagent, or catalyst, which lowers the activation energy for the formation of one enantiomer compared to the other. wikipedia.org

For the synthesis of enantiomerically enriched 2-(1-aminoethyl)phenols, several asymmetric routes have been investigated. researchgate.net Three distinct strategies have been shown to be effective, with the best approach often depending on the specific substitution pattern of the phenol. researchgate.net These routes include:

Diastereoselective nucleophile addition to chiral imines.

Enantioselective reduction of a ketone followed by nucleophilic substitution.

Diastereoselective imine reduction. researchgate.net

Reductive amination is a versatile and widely used method in organic synthesis for forming carbon-nitrogen bonds. numberanalytics.com The process involves two main steps: the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. numberanalytics.com

This pathway is highly adaptable for the synthesis of this compound, starting from the corresponding ketone precursor, 2-acetyl-6-chloro-4-methylphenol. The reductive amination of ketones and aldehydes with ammonia (B1221849) is an attractive method for producing primary amines. nih.gov A variety of reducing agents and catalyst systems can be employed. Common laboratory methods may use sodium borohydride (B1222165) (NaBH₄) in methanol. organic-chemistry.org Other systems, such as Indium(III) chloride/triethylsilane/methanol, offer high chemoselectivity and tolerate a range of functional groups. organic-chemistry.org

Modern adaptations have focused on developing more sustainable and selective catalysts. For example, iron-catalyzed reductive amination provides a method using earth-abundant metals. nih.gov Furthermore, biocatalysis offers a green and highly stereoselective alternative. Enzymes such as reductive aminases (RedAms) and native amine dehydrogenases (AmDHs) can catalyze the amination of ketones with high conversion rates and enantioselectivity, operating under mild conditions. nih.govfrontiersin.org These enzymes have been shown to be effective for the synthesis of chiral amines from a broad range of ketone and amine substrates. nih.govfrontiersin.org

A logical and common strategy for synthesizing chiral vicinal amino alcohols involves a multi-step sequence starting from a carbonyl precursor. researchgate.net For this compound, the synthesis can be designed to start from an appropriate acetophenone (B1666503) derivative.

A plausible synthetic sequence would begin with 2'-hydroxy-5'-methylacetophenone. The key steps would be:

Regioselective Chlorination: The first step involves the chlorination of the acetophenone precursor. The directing effects of the hydroxyl and acetyl groups would need to be considered to achieve chlorination at the desired position (ortho to the hydroxyl group and meta to the acetyl group).

Asymmetric Transformation of the Ketone: With the chlorinated ketone intermediate in hand (2-acetyl-6-chloro-4-methylphenol), the focus shifts to converting the acetyl group into the chiral 1-aminoethyl group. This can be accomplished via the methods described previously. For instance, an enantioselective reduction of the ketone to a chiral alcohol, followed by a nucleophilic substitution to introduce the amine, is a viable route. researchgate.net Alternatively, direct reductive amination using ammonia and a suitable reducing agent or a biocatalytic system can be employed to form the primary amine with stereochemical control. researchgate.netnih.govnih.gov

This multi-step approach allows for the systematic construction of the molecule, with distinct stages for functionalizing the aromatic ring and for establishing the chiral center of the aminoethyl side chain.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and minimize the formation of byproducts. Key considerations include the choice of solvent and the catalytic system, which collectively govern the reaction's efficiency and selectivity. A probable synthetic route involves the selective N-alkylation of a precursor, such as 2-amino-6-chloro-4-methylphenol.

Role of Solvent Systems in Reaction Efficiency and Selectivity

The solvent is not merely an inert medium but an active participant that can influence reactant solubility, reaction rates, and equilibrium positions. In the N-alkylation of aminophenols, the solvent's polarity, proticity, and ability to stabilize transition states are paramount. researchgate.netrsc.org

Protic solvents, such as ethanol (B145695) or methanol, are capable of forming hydrogen bonds, which can solvate the amine and phenol functional groups. researchgate.net This can be beneficial for solubility but may also hinder the nucleophilicity of the amino group, potentially slowing the desired alkylation reaction. Aprotic polar solvents, like Dimethylformamide (DMF) or acetone, are often preferred for alkylation reactions. umich.edu They can dissolve the reactants effectively without interfering with the nucleophile, often leading to faster reaction rates.

The selection of a solvent system is a balance between reactant solubility and reaction kinetics. For instance, in related phenol upgrading processes, solvents like water and hexane (B92381) have shown excellent performance in hydrogenation reactions, highlighting the diverse solvent environments that can be employed depending on the specific transformation. rsc.org The choice of solvent can also dramatically affect the quantity and quality of extracted phenolic compounds from a matrix, with polar solvents generally providing higher recovery of polar polyphenols. mdpi.comaidic.it

| Solvent System | Class | Expected Role in N-Alkylation | Potential Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Acetone | Polar Aprotic | Favors SN2 reaction by solvating the counter-ion of the base. | Good solubility for many organic compounds; relatively low boiling point for easy removal. | May not be a strong enough solvent for all starting materials or bases. |

| Dimethylformamide (DMF) | Polar Aprotic | Strongly promotes SN2 reactions due to high polarity. | Excellent solvating power for a wide range of reactants. | High boiling point can make removal difficult; potential for side reactions at high temperatures. |

| Methanol/Ethanol | Polar Protic | Solvates reactants and reagents through hydrogen bonding. | Good solubility for aminophenol precursors; readily available and inexpensive. | Can reduce nucleophilicity of the amine; may compete as a nucleophile (O-alkylation). researchgate.net |

| Toluene (B28343) | Nonpolar | Primarily acts as a medium to dissolve organic reactants. | Useful for reactions under anhydrous conditions; can facilitate water removal azeotropically. | Poor solubility for ionic reagents (e.g., bases). |

Catalyst Systems and Their Influence on Synthetic Outcomes

Catalysis is crucial for achieving high selectivity and yield in the synthesis of this compound. For the N-alkylation of an aminophenol precursor, the most fundamental "catalyst" is a base, which deprotonates the nucleophile to enhance its reactivity.

Base Catalysis: Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly employed. umich.edu K₂CO₃ is a milder base, often used in polar aprotic solvents like acetone, and is suitable for preventing undesired side reactions. Stronger bases may be required for less reactive systems but increase the risk of competing O-alkylation on the phenolic hydroxyl group. The choice of base is therefore critical for achieving selective N-alkylation.

Transition Metal Catalysis: While direct alkylation with alkyl halides is common, more advanced methods involving transition metal catalysts are used for C-N bond formation, particularly in arylations. For instance, palladium and copper-based catalyst systems have been developed for the selective N-arylation and O-arylation of unprotected aminophenols. nih.gov A palladium catalyst based on a biarylmonophosphine ligand (BrettPhos) has shown high efficiency for the selective N-arylation of 3- and 4-aminophenols. nih.gov Similarly, copper-catalyzed reactions are used for synthesizing meta-aminophenol derivatives through rearrangement cascades. researchgate.netmdpi.com Although these examples pertain to arylation or rearrangement, they underscore the potential of transition metal catalysts to control regioselectivity in complex molecules. For the target aminoethylation, a reductive amination pathway could also be considered, which would involve a catalyst such as sodium borohydride or catalytic hydrogenation.

Advanced Purification Techniques for Synthetic Intermediates and Final Product

Purification is a critical final step to isolate this compound in high purity, removing unreacted starting materials, reagents, and any byproducts formed during the reaction. A combination of chromatographic and crystallization methods is typically employed.

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of organic compounds. researchgate.net For a molecule like this compound, which contains both a basic amino group and an acidic phenolic group, reverse-phase HPLC is a highly suitable method.

In a typical setup, a C18 (octadecylsilyl) silica (B1680970) gel column would be used as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comptfarm.pl The buffer's pH can be adjusted to control the ionization state of the analyte; for instance, a slightly acidic mobile phase would ensure the amino group is protonated, which can improve peak shape and retention characteristics on the C18 column. Detection is commonly performed using a UV detector, set to a wavelength where the phenolic ring exhibits strong absorbance (e.g., around 275-280 nm). sielc.com

| Parameter | Typical Condition for Aminophenol Separation | Rationale |

|---|---|---|

| Stationary Phase | Reverse-Phase C18 (5 µm particle size) | Provides good retention and separation for moderately polar aromatic compounds. researchgate.net |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | The organic/aqueous mixture allows for gradient elution to separate compounds of varying polarity. Acid improves peak shape for the amine. sielc.com |

| Elution Mode | Gradient (e.g., 10% to 90% Acetonitrile over 20 min) | Effectively separates early-eluting polar impurities from the desired product and late-eluting nonpolar byproducts. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 280 nm | The substituted phenol chromophore is expected to have strong absorbance near this wavelength. sielc.com |

Isolation and Crystallization Procedures

Following the reaction, a preliminary workup involving liquid-liquid extraction is typically performed to remove inorganic salts and highly polar impurities. The crude product obtained after solvent evaporation is then subjected to crystallization for final purification. google.com

The key to successful crystallization is the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing the product to crystallize upon cooling while impurities remain in the solution (the mother liquor). google.com For substituted phenols, a single solvent like toluene or a mixed-solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often effective. google.com The process involves dissolving the crude material in a minimal amount of the hot solvent, followed by slow cooling to promote the formation of well-defined, pure crystals. If the product is isolated as a salt (e.g., a hydrochloride salt of the amine), adjusting the pH of an aqueous solution can be used to precipitate the free base. googleapis.com The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove residual mother liquor, and dried under vacuum. google.com

Advanced Spectroscopic and Analytical Characterization of 2 1 Aminoethyl 6 Chloro 4 Methylphenol

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

No FT-IR data for 2-(1-Aminoethyl)-6-chloro-4-methylphenol is available in the searched scientific literature. An analysis would typically involve the identification of characteristic absorption bands for the functional groups present, such as O-H, N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-Cl stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Proton (¹H) NMR Spectral Interpretation

No ¹H NMR spectrum for this compound is publicly available. A hypothetical interpretation would involve analyzing the chemical shifts, integration, and multiplicity of signals corresponding to the aromatic protons, the methine proton of the aminoethyl group, the methyl protons of the aminoethyl group, the phenolic hydroxyl proton, the amino protons, and the methyl group on the phenol (B47542) ring.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

There is no available ¹³C NMR data for this compound. Such an analysis would provide information on the chemical environment of each carbon atom in the molecule, including the aromatic carbons, the carbons of the aminoethyl side chain, and the methyl carbon.

Advanced Two-Dimensional NMR Techniques for Proton-Carbon Correlations

Without ¹H and ¹³C NMR data, no analysis using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) can be performed. These techniques would be instrumental in confirming the connectivity of protons and carbons within the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions. The phenolic ring, with its conjugated π-electron system, is the primary chromophore responsible for these absorptions.

The presence of various substituents on the phenol ring—the hydroxyl (-OH), chloro (-Cl), methyl (-CH₃), and aminoethyl [-CH(NH₂)CH₃] groups—functions as auxochromes, which can modify the absorption characteristics of the chromophore. The hydroxyl and amino groups, containing non-bonding electrons (n), are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition bands of the benzene (B151609) ring. These transitions are typically observed in the 200-400 nm range. libretexts.org

The electronic transitions can be summarized as follows:

π → π Transitions:* These are high-energy transitions associated with the π-electron system of the aromatic ring. The substitution on the ring is expected to result in two distinct π → π* bands.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from the oxygen atom of the hydroxyl group or the nitrogen atom of the amino group to an antibonding π* orbital of the aromatic ring. These bands are typically less intense than π → π* bands. libretexts.org

The exact absorption maxima (λmax) are sensitive to the solvent used for analysis due to differing interactions between the solvent and the molecule's ground and excited states. While specific experimental spectral data for this compound is not extensively detailed in publicly available literature, the expected absorption characteristics can be inferred from its structure and the known behavior of substituted phenols.

Mass Spectrometry for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. The chemical formula for this compound is C₉H₁₂ClNO, which corresponds to a monoisotopic molecular weight of approximately 185.06 g/mol .

In a mass spectrum, the molecular ion peak ([M]⁺) would be observed. A characteristic feature for chlorine-containing compounds is the presence of an [M+2]⁺ peak, which is approximately one-third the intensity of the [M]⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.org

The fragmentation of the molecular ion is governed by the functional groups present. Key expected fragmentation pathways include:

Alpha-Cleavage: The bond between the two carbon atoms of the aminoethyl side chain is susceptible to cleavage. This is a characteristic fragmentation for amines, which would result in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized cation. libretexts.orglibretexts.orgmiamioh.edu

Loss of the Ethylamine Group: Cleavage of the bond between the aromatic ring and the aminoethyl group can occur.

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, although it is generally stable. docbrown.info

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 185/187 | [C₉H₁₂ClNO]⁺ | - (Molecular Ion) |

| 170/172 | [C₈H₉ClNO]⁺ | •CH₃ |

| 142/144 | [C₇H₇ClO]⁺ | •CH(NH₂)CH₃ |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

To date, a published crystal structure for this compound has not been identified in comprehensive literature searches. Therefore, specific experimental data regarding its crystal lattice and molecular geometry cannot be presented. The following sections describe the type of information that would be obtained from such an analysis, drawing parallels from studies on structurally related substituted phenols. researchgate.netnih.govresearchgate.net

Crystal Structure Analysis and Unit Cell Parameters

A single-crystal XRD analysis would determine the unit cell of the crystal, which is the basic repeating unit of the crystal lattice. The key parameters defined would include:

Crystal System: The classification of the crystal structure into one of seven systems (e.g., monoclinic, orthorhombic, triclinic). Studies on similar chloro- and methyl-substituted phenolic compounds have often reported monoclinic or orthorhombic crystal systems. researchgate.netresearchgate.net

Space Group: The specific symmetry group describing the symmetry operations of the unit cell.

Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).

This data allows for the calculation of the unit cell volume and the density of the crystal.

Analysis of Intermolecular Interactions in the Crystalline State (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules within the crystal lattice is directed by various non-covalent intermolecular forces. For this compound, the following interactions would be anticipated:

Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an amino (-NH₂) group makes them strong hydrogen bond donors, while the oxygen, nitrogen, and chlorine atoms can act as acceptors. Strong intermolecular O-H···N or N-H···O hydrogen bonds are expected to be a dominant feature, linking the molecules into chains, sheets, or more complex three-dimensional networks. mdpi.com

Van der Waals Forces: These are ubiquitous, weaker interactions that would also play a role in the crystal packing.

The analysis would precisely measure the distances and angles of these interactions, providing a complete picture of the solid-state architecture.

Elemental Analysis for Stoichiometric Confirmation and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared against the theoretical percentages calculated from the compound's chemical formula, C₉H₁₂ClNO. A close match between the experimental and theoretical values serves to confirm the molecular formula and provides a measure of the sample's purity. mdpi.com

The theoretical elemental composition of this compound is calculated as follows:

Molecular Weight: 185.66 g/mol

Carbon (C): (9 × 12.011) / 185.66 = 58.22%

Hydrogen (H): (12 × 1.008) / 185.66 = 6.52%

Chlorine (Cl): (1 × 35.453) / 185.66 = 19.10%

Nitrogen (N): (1 × 14.007) / 185.66 = 7.54%

Oxygen (O): (1 × 15.999) / 185.66 = 8.62%

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 58.22 |

| Hydrogen (H) | 6.52 |

| Chlorine (Cl) | 19.10 |

| Nitrogen (N) | 7.54 |

| Oxygen (O) | 8.62 |

Theoretical and Computational Investigations of 2 1 Aminoethyl 6 Chloro 4 Methylphenol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular energy, geometry, and other characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and, consequently, the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. This optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For molecules like 2-(1-Aminoethyl)-6-chloro-4-methylphenol, DFT calculations can precisely predict key structural parameters.

The process reveals the optimized bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, calculations would determine the C-C and C-O bond lengths within the phenol (B47542) ring, the C-Cl bond length, and the geometry of the aminoethyl side chain. These theoretical parameters are crucial as the molecular geometry dictates its physical and chemical properties. Studies on similar phenolic compounds have successfully used DFT to achieve results that are in good agreement with experimental data from X-ray crystallography. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical data to illustrate the typical output of a DFT geometry optimization.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-OH | 1.37 Å |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-N | 1.48 Å |

| Bond Angle | C-C-OH | 119.5° |

| Bond Angle | C-C-Cl | 121.0° |

| Dihedral Angle | HO-C-C-C | 180.0° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the behavior of molecules in the presence of time-dependent electromagnetic fields, such as light. researchgate.net This makes it a primary tool for predicting electronic absorption spectra (UV-Visible spectra). By calculating the energies required to promote an electron from an occupied molecular orbital to an unoccupied one, TD-DFT can predict the absorption wavelengths (λmax) and the intensity (oscillator strength) of these transitions.

For this compound, TD-DFT calculations would identify the key electronic transitions, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which dictate its color and photochemical properties. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Table 2: Predicted Electronic Transitions for this compound using TD-DFT (Illustrative Data) This table presents hypothetical data to illustrate the typical output of a TD-DFT calculation.

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.55 | 272 | 0.085 | HOMO -> LUMO |

| 5.10 | 243 | 0.120 | HOMO-1 -> LUMO |

| 5.62 | 221 | 0.250 | HOMO -> LUMO+1 |

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set.

Functional: The functional is an approximation used to describe the exchange-correlation energy of the electrons. For organic molecules, hybrid functionals are often employed. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is one of the most widely used and has demonstrated reliability for systems similar to the title compound. nih.govnih.govresearchgate.net

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy and computational cost. Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(2d,2p), are commonly used. nih.govnih.govresearchgate.net The "G" indicates a Gaussian-type orbital. The numbers (6-311) describe how many functions are used for core and valence electrons. The additions in parentheses denote specific types of functions:

(d,p): Polarization functions, which allow for non-spherical distortion of the electron clouds and are important for describing chemical bonds accurately.

++: Diffuse functions, which are crucial for describing weakly bound electrons and are important for anions and excited states.

For a molecule like this compound, a typical level of theory would be B3LYP/6-311++G(2d,p) to achieve a good balance between accuracy and computational expense for both geometry optimization and spectroscopic predictions. nih.govresearchgate.net

Electronic Structure Analysis and Reactivity Prediction

Beyond geometry, computational methods provide deep insights into the electronic landscape of a molecule, which is key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govnih.gov

A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.

A small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity, as electrons can be more easily excited. nih.gov

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), and electronegativity (χ). nih.govimist.ma

Table 3: Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative Data) This table presents hypothetical data to illustrate typical FMO analysis results.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.15 |

| HOMO-LUMO Energy Gap | ΔE | 4.70 |

| Chemical Hardness | η | 2.35 |

| Chemical Softness | S | 0.21 |

| Electronegativity | χ | 3.50 |

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the surface of the molecule's electron density, using a color scale to indicate regions of different electrostatic potential. This map is invaluable for predicting how a molecule will interact with other species. nih.gov

The color-coding convention is typically:

Red: Regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. These are the nucleophilic sites.

Blue: Regions of most positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. These are the electrophilic sites.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group due to the presence of lone pairs of electrons, identifying them as primary sites for electrophilic attack. nih.govresearchgate.net Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the amino group would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation Interactions

The primary mechanism for this stabilization is hyperconjugation, which involves the donation of electron density from occupied Lewis-type (bonding or lone pair) orbitals to unoccupied non-Lewis-type (antibonding or Rydberg) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization.

For this compound, several key hyperconjugative interactions are expected:

Interactions involving the Phenyl Ring: The π-orbitals of the phenyl ring act as significant donors and acceptors. Electron density from the π(C-C) bonding orbitals can delocalize into the π*(C-C) antibonding orbitals of adjacent bonds within the ring, which is characteristic of aromatic systems.

Lone Pair Delocalization: The oxygen atom of the hydroxyl group and the nitrogen atom of the aminoethyl group possess lone pairs (n) that can participate in strong hyperconjugative interactions. A significant delocalization is expected from the oxygen lone pair to the antibonding π* orbitals of the aromatic ring (n_O → π_ring). Similarly, the nitrogen lone pair can donate to adjacent σ orbitals (n_N → σ). These interactions contribute to the electronic stabilization of the molecule and influence the geometry and reactivity of the substituents. For instance, the n → σ delocalization can strengthen certain bonds and affect bond lengths. researchgate.net

Substituent Effects: The chloro and methyl groups also influence the electronic landscape. The chlorine atom's lone pairs can participate in delocalization, while the C-H bonds of the methyl and aminoethyl groups can act as donors to adjacent antibonding orbitals.

These charge delocalization pathways, as elucidated by NBO analysis, are crucial for understanding the molecule's electronic structure, reactivity, and spectroscopic properties. The delocalization of electron density generally leads to a more stable molecular configuration. rsc.org

Analysis of Conceptual Density Functional Theory Descriptors (e.g., Fukui Functions)

Conceptual Density Functional Theory (DFT) provides a framework for defining chemical concepts and principles to predict and understand molecular reactivity. mdpi.com By analyzing various descriptors derived from the electron density, it is possible to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. semanticscholar.orgnih.gov

Key global reactivity descriptors for this compound include:

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) implies high hardness and low reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability and reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

For this compound, the Fukui functions would likely predict:

Nucleophilic Attack (f+): The regions around the electronegative oxygen and chlorine atoms, as well as the carbon atoms of the phenyl ring, are potential sites for nucleophilic attack.

Electrophilic Attack (f-): The amino group and the hydroxyl group are electron-donating, making the nitrogen and oxygen atoms, as well as certain positions on the aromatic ring (ortho and para to these groups), susceptible to electrophilic attack.

This analysis is crucial for predicting how the molecule will interact with other chemical species and for understanding its potential reaction mechanisms.

Molecular Dynamics and Conformational Analysis

Conformational Preferences and Energy Landscapes

The three-dimensional structure of this compound is not static. Rotation around its single bonds gives rise to various conformers, each with a different spatial arrangement and potential energy. Understanding these conformational preferences is key to comprehending its biological activity and physical properties.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule. mdpi.com By simulating the atomic motions over time, MD can map the potential energy surface, identifying stable low-energy conformers (local minima) and the energy barriers (transition states) that separate them.

Key rotatable bonds in this compound include:

The C-C bond between the phenyl ring and the aminoethyl side chain.

The C-C and C-N bonds within the aminoethyl side chain.

The C-O bond of the hydroxyl group.

Theoretical Prediction of Vibrational Modes and Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Theoretical calculations, typically using DFT methods, can predict these vibrational frequencies and their corresponding intensities with a high degree of accuracy. researchgate.net These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the observed absorption bands. researchgate.net

The predicted vibrational spectrum of this compound would exhibit several characteristic peaks corresponding to its functional groups. By comparing theoretical and experimental spectra, one can confirm the molecular structure and gain insight into bonding. researchgate.net

The table below outlines the expected vibrational modes and their approximate frequency ranges, based on calculations for similar phenolic and aniline (B41778) compounds.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Description |

| O-H Stretch | Phenol -OH | 3500-3600 | Stretching of the hydroxyl bond. |

| N-H Stretch | Amino -NH₂ | 3300-3500 | Asymmetric and symmetric stretching of the amine N-H bonds. |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000-3100 | Stretching of C-H bonds on the aromatic ring. |

| C-H Stretch (Aliphatic) | -CH₃, -CH- | 2850-3000 | Asymmetric and symmetric stretching of C-H bonds in methyl and ethyl groups. |

| C=C Stretch | Phenyl Ring | 1400-1650 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic ring. |

| N-H Bend | Amino -NH₂ | 1550-1650 | Scissoring/bending motion of the H-N-H angle. |

| C-O Stretch | Phenol C-O | 1200-1300 | Stretching of the carbon-oxygen bond. |

| C-N Stretch | Aminoethyl C-N | 1000-1200 | Stretching of the carbon-nitrogen bond. |

| C-Cl Stretch | Chloro C-Cl | 600-800 | Stretching of the carbon-chlorine bond. |

Non-Linear Optical (NLO) Properties Prediction

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and optical data processing. jhuapl.edumdpi.com Organic molecules featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit large NLO responses. rsc.org This is due to the enhanced intramolecular charge transfer (ICT) within the molecule upon interaction with an intense light source. researchgate.net

Computational chemistry allows for the prediction of NLO properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

This compound possesses the structural motifs conducive to NLO activity:

Electron-Donating Groups: The hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) groups donate electron density to the aromatic ring.

Electron-Withdrawing Group: The chloro (-Cl) group withdraws electron density.

π-Conjugated System: The phenyl ring facilitates the charge transfer between the donor and acceptor groups.

The presence of these groups creates an asymmetric charge distribution and enhances the molecule's hyperpolarizability. Theoretical calculations would likely show a significant β value, suggesting that this compound could be a candidate for NLO applications. The magnitude of the hyperpolarizability is sensitive to the specific arrangement of the donor and acceptor groups. researchgate.net

The table below compares the calculated first hyperpolarizability (β₀) of known NLO materials to illustrate the potential scale of this property.

| Compound | Calculated First Hyperpolarizability (β₀) (a.u.) |

| Urea (B33335) (Reference) | 18.53 |

| Phenylurea | 245.69 |

| Thiourea (B124793) | 102.3 |

| 4-Amino-6-chloro-1,3-benzenedisulfonamide | 499.22 |

A high calculated value for this compound relative to the urea standard would indicate promising NLO characteristics. researchgate.netstet.edu.in

Topological Analyses of Electron Density (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

Topological analysis of the electron density provides a profound, visual understanding of chemical bonding and non-covalent interactions without relying on orbital-based models. crystalsolutions.eu

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

ELF and LOL are functions that map the electron localization in a molecule. nih.gov They reveal the regions in molecular space where electrons are likely to be found, effectively visualizing core electrons, covalent bonds, and lone pairs. researchgate.net

High ELF/LOL values (typically approaching 1.0) signify regions of high electron localization, such as the core shells of atoms and the centers of covalent bonds and lone pairs.

Lower values indicate regions of delocalized electrons, such as the π-system of an aromatic ring.

In this compound, an ELF/LOL analysis would show:

Distinct localization domains corresponding to the C-C, C-H, C-O, C-N, and C-Cl covalent bonds.

High localization around the oxygen, nitrogen, and chlorine atoms, corresponding to their electron lone pairs.

A region of more delocalized electron density across the phenyl ring, characteristic of its aromaticity.

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a tool used to identify and visualize non-covalent interactions (NCIs). mdpi.com By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, different types of interactions can be distinguished:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes in the low-density, negative-eigenvalue region, typically colored blue or green in visualizations.

Weak Interactions (e.g., van der Waals forces): Appear as broader regions at very low density, often colored green.

Strong Repulsive Interactions (e.g., Steric Clash): Appear as spikes in the low-density, positive-eigenvalue region, typically colored red.

For this compound, an RDG analysis would be particularly useful for visualizing:

The potential intramolecular hydrogen bond between the hydroxyl (-OH) group and the amino (-NH₂) group.

Van der Waals interactions between the different substituents and the ring.

Steric repulsion, for instance, between the bulky chloro and aminoethyl groups if they are in close proximity in certain conformations.

These topological analyses provide a detailed and intuitive picture of the chemical bonding and intramolecular forces that define the structure and stability of this compound.

Solvent Effects on Electronic Structure and Spectroscopic Properties through Continuum Solvation Models (e.g., IEFPCM Model)

Comprehensive studies employing continuum solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), are instrumental in elucidating the behavior of molecules in different solvent environments. These computational methods simulate the solvent as a continuous dielectric medium, which allows for the calculation of changes in the electronic structure and spectroscopic properties of a solute molecule.

Typically, such an investigation would involve the following:

Quantum Chemical Calculations: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard methods for optimizing the molecular geometry and calculating electronic properties like molecular orbital energies (HOMO and LUMO), dipole moments, and polarizability.

Solvent Simulation: The IEFPCM model would be applied to simulate various solvents with differing polarities, ranging from nonpolar (e.g., cyclohexane) to polar aprotic (e.g., dimethyl sulfoxide) and polar protic (e.g., ethanol (B145695), water).

Analysis of Electronic Structure: The influence of the solvent on the frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap would be analyzed. Generally, polar solvents are expected to stabilize charge separation, which can lead to a narrowing of the HOMO-LUMO gap.

Prediction of Spectroscopic Properties: TD-DFT calculations within the IEFPCM framework would predict the electronic absorption spectra (UV-Vis) in different solvents. The observed shifts in the maximum absorption wavelength (λmax), known as solvatochromism, provide insights into the nature of the electronic transitions (e.g., n→π* or π→π*). A bathochromic (red) shift indicates a stabilization of the excited state relative to the ground state, while a hypsochromic (blue) shift suggests the opposite.

Table of Expected Data from a Hypothetical IEFPCM Study:

The following interactive table illustrates the type of data that would be generated from a computational study on the solvent effects on this compound. Note: The values presented here are purely illustrative and not based on actual experimental or computational results for the specified compound.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | λmax (nm) |

| Gas Phase | 1.00 | Value | Value | Value | Value | Value |

| Cyclohexane | 2.02 | Value | Value | Value | Value | Value |

| Dichloromethane | 8.93 | Value | Value | Value | Value | Value |

| Ethanol | 24.55 | Value | Value | Value | Value | Value |

| Acetonitrile (B52724) | 37.50 | Value | Value | Value | Value | Value |

| Water | 80.10 | Value | Value | Value | Value | Value |

Without published research on "this compound," a detailed and accurate discussion of its solvent-dependent properties remains speculative. The scientific community awaits such studies to fully characterize this compound.

Chemical Transformations and Derivatization Studies of 2 1 Aminoethyl 6 Chloro 4 Methylphenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group (-OH) attached directly to the aromatic ring imparts acidic properties to the molecule and is a key site for nucleophilic reactions.

The phenolic hydroxyl group can undergo etherification to form ethers and esterification to produce esters.

Etherification: This reaction typically involves the deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide or another alkylating agent. For aminophenols, this process can be carried out in a water-repellent, slightly polar solvent in the presence of an alkali hydroxide (B78521) and a phase transfer catalyst. google.com Protecting the more basic aniline (B41778) function as an anilide can facilitate selective etherification at the phenolic site. google.com

Esterification: Phenols can be acylated on the oxygen atom to form esters. stackexchange.comucalgary.ca This reaction can be catalyzed by either acids, which increase the electrophilicity of the acylating agent (like an acyl chloride or anhydride), or bases, which increase the nucleophilicity of the phenol by deprotonating it. ucalgary.ca However, under certain conditions, particularly with Friedel-Crafts catalysts, O-acylated phenols can undergo a Fries rearrangement to yield C-acylated products. stackexchange.comechemi.com

The phenolic oxygen, often in conjunction with a nearby nitrogen atom, is an excellent donor for metal ions, leading to the formation of stable coordination complexes. Aminophenol derivatives and their Schiff base counterparts are well-studied for their ability to form chelates with a variety of transition metals. iosrjournals.org

The deprotonated phenolic oxygen acts as a hard donor, readily coordinating with metal ions. When the amino group is converted to an imine (Schiff base), the imine nitrogen provides a second coordination site. This allows the molecule to act as a bidentate or tridentate ligand, forming stable chelate rings with metal ions. scirp.org

Studies on analogous compounds derived from 2-aminophenol (B121084) show the formation of complexes with numerous metal ions. researchgate.net The resulting metal complexes often exhibit distinct geometries, such as square-planar or tetrahedral, depending on the metal ion and coordination environment. ajrconline.org The binding of metal ions is often indicated by shifts in UV-Vis absorption spectra. rsc.org

| Metal Ion | Typical Geometry with Analogous Ligands | Reference |

|---|---|---|

| Copper(II) | Square-planar | ajrconline.org |

| Cobalt(II) | Tetrahedral or Octahedral | ajrconline.orgugm.ac.id |

| Nickel(II) | Square-planar | ajrconline.org |

| Manganese(II) | Tetrahedral | ajrconline.org |

| Iron(II) | Octahedral (as part of a tridentate ligand) | scirp.org |

| Zinc(II) | Tetrahedral | iosrjournals.org |

Reactions at the Aminoethyl Side Chain

The primary amine of the 1-aminoethyl group is a key site for nucleophilic attack and condensation reactions, enabling extensive functionalization.

The primary amine can be readily acylated or alkylated to produce a diverse range of derivatives.

Acylation: Reaction with acyl chlorides or acid anhydrides converts the primary amine into a secondary amide. This is a standard transformation for primary amines and can be used to introduce a wide variety of acyl groups to the molecule.

Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products.

One of the most significant reactions of the primary amino group is its condensation with aldehydes or ketones to form Schiff bases (or imines). This reaction typically proceeds under mild conditions, often with acid or base catalysis, or simply with heat. ajrconline.org The resulting imine (C=N) bond is a key functional group in many biologically active molecules and serves as a versatile ligand for metal complexation. wjpsonline.com

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. A wide variety of aminophenols have been used to synthesize Schiff bases by reacting them with different carbonyl compounds. nih.govrsc.org These Schiff bases are frequently used to create multidentate ligands capable of forming stable complexes with transition metal ions. iosrjournals.orgresearchgate.netrsc.org

| Reactant Class | Product | Significance | Reference |

|---|---|---|---|

| Aromatic Aldehydes (e.g., Salicylaldehyde) | N-Salicylidene Schiff Base | Forms stable metal complexes, widely studied for biological activity. | ajrconline.org |

| Substituted Benzaldehydes | N-Benzylidene Schiff Base | Allows for tuning of electronic and steric properties. | researchgate.net |

| Dicarbonyl Compounds (e.g., Benzil) | Diimine Schiff Base | Can form tetradentate ligands for complexation. | |

| Trimethinium Salts | Allylidene Amino Phenol Schiff Base | Creates novel Schiff bases with extended conjugation. | nih.govrsc.org |

Aromatic Ring Functionalization and Modifications

The benzene (B151609) ring of 2-(1-Aminoethyl)-6-chloro-4-methylphenol is susceptible to electrophilic aromatic substitution, where an incoming electrophile replaces one of the hydrogen atoms on the ring. The position of substitution is directed by the existing groups on the ring. masterorganicchemistry.comlibretexts.org

The substituents present are:

-OH (Hydroxyl): A strongly activating, ortho-, para-directing group. ncert.nic.in

-CH(CH₃)NH₂ (Aminoethyl): An activating, ortho-, para-directing group.

-CH₃ (Methyl): A weakly activating, ortho-, para-directing group.

-Cl (Chloro): A deactivating, but ortho-, para-directing group. libretexts.org

The combined effect of these groups makes the ring highly activated towards electrophilic attack, particularly at the positions ortho and para to the powerful hydroxyl group. wikipedia.org The available positions for substitution are C3 and C5. The C5 position is para to the chloro group and ortho to the methyl and hydroxyl groups. The C3 position is ortho to the hydroxyl and aminoethyl groups. The outcome of a substitution reaction would depend on the interplay between the electronic directing effects and steric hindrance from the existing groups.

A common method for aromatic functionalization is the Friedel-Crafts reaction .

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. jk-sci.com For phenols, this reaction can be complex, as the Lewis acid can coordinate with the phenolic oxygen, deactivating the ring. stackexchange.comechemi.com Furthermore, polyalkylation is a common side reaction because the newly added alkyl group further activates the ring. jk-sci.com

Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. While this reaction is generally less prone to rearrangement and poly-substitution than alkylation, it is often problematic for phenols. The primary reaction can occur at the oxygen atom (O-acylation) to form an ester rather than on the ring (C-acylation). ucalgary.cacurlyarrows.com

Given the highly activated nature of the ring in this compound, other electrophilic substitutions like halogenation or nitration would likely proceed readily, though careful control of conditions would be necessary to avoid polysubstitution and oxidation.

Electrophilic Aromatic Substitution Reactions

The phenol ring of this compound is highly susceptible to electrophilic aromatic substitution (EAS) due to the presence of multiple substituents that influence its reactivity and the orientation of incoming electrophiles. The directing effects of the substituents—hydroxyl (-OH), 1-aminoethyl (-CH(NH2)CH3), chloro (-Cl), and methyl (-CH3)—collectively determine the position of substitution on the aromatic ring.

The hydroxyl group is a powerful activating group and an ortho, para-director, significantly increasing the electron density at the positions ortho and para to it through resonance donation. ucalgary.caunizin.orgbyjus.com Similarly, the methyl group is a moderately activating ortho, para-director through an inductive effect. unizin.orglibretexts.org The 1-aminoethyl group, being an alkyl substituent, also functions as a weakly activating ortho, para-director. Conversely, the chloro group is a deactivating substituent due to its inductive electron withdrawal, yet it directs incoming electrophiles to the ortho and para positions because of resonance participation of its lone pairs. unizin.org

In polysubstituted systems, the most strongly activating group typically governs the regiochemical outcome of the reaction. lumenlearning.com In this case, the hydroxyl group is the dominant directing group. The positions on the aromatic ring available for substitution are C3 and C5.

Position C3: This position is ortho to the strongly activating hydroxyl group, ortho to the methyl group, para to the chloro group, and ortho to the 1-aminoethyl group.

Position C5: This position is para to the strongly activating hydroxyl group, ortho to the methyl group, and para to the 1-aminoethyl group.

Given the potent activating nature of the hydroxyl group, electrophilic attack is strongly favored at the positions ortho and para to it. Therefore, substitution is expected to occur predominantly at positions C3 and C5, potentially yielding a mixture of isomers. The high reactivity of phenols often allows these reactions to proceed under milder conditions than those required for benzene, sometimes without a Lewis acid catalyst. byjus.comchemistrysteps.com

Below is a table summarizing potential electrophilic aromatic substitution reactions for this compound.

| Reaction Type | Typical Reagents | Electrophile | Predicted Product(s) |

| Nitration | Dilute HNO₃ byjus.commasterorganicchemistry.com | Nitronium ion (NO₂⁺) | 2-(1-Aminoethyl)-6-chloro-4-methyl-3-nitrophenol and/or 2-(1-Aminoethyl)-6-chloro-4-methyl-5-nitrophenol |

| Halogenation (Bromination) | Br₂ in a non-polar solvent (e.g., CS₂) byjus.com | Bromonium ion (Br⁺) | 3-Bromo-2-(1-aminoethyl)-6-chloro-4-methylphenol and/or 5-Bromo-2-(1-aminoethyl)-6-chloro-4-methylphenol |

| Sulfonation | Fuming H₂SO₄ | SO₃ (or HSO₃⁺) masterorganicchemistry.com | 2-(1-Aminoethyl)-6-chloro-5-hydroxy-3-methylbenzenesulfonic acid and/or 2-(1-Aminoethyl)-4-chloro-5-hydroxy-3-methylbenzenesulfonic acid |

Cross-Coupling Reactions for Further Substituent Introduction (e.g., Suzuki-Miyaura Coupling for related compounds)

The chlorine substituent on the aromatic ring of this compound serves as a handle for introducing further molecular complexity via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, facilitating the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound. libretexts.org

This reaction typically involves three main steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advancements in catalyst design have made their use in Suzuki-Miyaura couplings increasingly common. libretexts.org Highly efficient catalytic systems often employ palladium catalysts with bulky, electron-rich ligands, such as sterically hindered phosphines or N-heterocyclic carbenes (NHCs), which facilitate the oxidative addition step even with challenging aryl chloride substrates. nsf.govrsc.orgorganic-chemistry.org The coupling of deactivated and sterically hindered aryl chlorides has been successfully demonstrated with very low catalyst loadings. nih.gov

In a hypothetical Suzuki-Miyaura reaction, this compound could be coupled with various arylboronic acids to synthesize biaryl structures. This transformation would replace the chlorine atom with a new aryl group, offering a versatile method for derivatization.

The table below outlines the components for a representative Suzuki-Miyaura cross-coupling reaction involving the subject compound.

| Component | Example | Role in Reaction |

| Aryl Halide | This compound | The electrophilic coupling partner. |

| Organoboron Reagent | Phenylboronic Acid | The nucleophilic coupling partner, providing the new substituent. |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | The metal catalyst that facilitates the reaction cycle. |

| Ligand | SPhos, XPhos, or bulky phosphines (e.g., P(tBu)₃) rsc.org | Stabilizes the palladium center and promotes catalytic activity. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the organoboron reagent for the transmetalation step. libretexts.org |

| Solvent | Dioxane/Water, Toluene (B28343), or 2-Propanol organic-chemistry.org | Provides the medium for the reaction. |

| Potential Product | 6-(1-Aminoethyl)-4-methyl-[1,1'-biphenyl]-2-ol | The resulting biaryl compound from the C-C bond formation. |

Future Research Directions and Potential Academic Applications of 2 1 Aminoethyl 6 Chloro 4 Methylphenol Derivatives

Development of Novel and Sustainable Synthetic Routes with Green Chemistry Principles

The synthesis of 2-(1-Aminoethyl)-6-chloro-4-methylphenol derivatives offers a rich area for applying green chemistry principles to minimize environmental impact. Traditional synthetic methods for similar compounds often rely on hazardous reagents and solvents. Future research could focus on developing more sustainable pathways.

One promising approach is the use of biocatalysis, employing enzymes such as transaminases for the introduction of the amino group. researchgate.net This method offers high stereo- and regioselectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. researchgate.net Another avenue is the exploration of catalytic hydrogenation in greener solvent systems, such as pressurized water and carbon dioxide, to reduce nitro precursors. acs.org This technique can replace the use of mineral acids and toxic metal catalysts. acs.org

Furthermore, the development of one-pot synthesis and multicomponent reactions would enhance the atom economy and reduce waste generation. acs.org Microwave-assisted and ultrasound-assisted organic synthesis are other green techniques that could accelerate reaction times and reduce energy consumption. researchgate.netchemistryjournals.net

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Strategy | Traditional Approach | Green Chemistry Approach | Key Advantages of Green Route |

|---|---|---|---|

| Amination | Reductive amination with metal hydrides | Biocatalytic amination using transaminases | High selectivity, mild conditions, reduced metal waste researchgate.net |

| Reduction of Nitro Precursor | Catalytic hydrogenation with heavy metals in organic solvents | Catalytic hydrogenation in CO2/H2O system | Avoids mineral acids, uses sustainable solvents acs.org |

| Solvent Use | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids | Reduced toxicity and environmental pollution chemistryjournals.net |

| Energy Input | Conventional heating | Microwave or ultrasound irradiation | Faster reactions, lower energy consumption researchgate.net |

Advanced Spectroscopic Characterization for Detailed Mechanistic Understanding of Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound derivatives requires advanced spectroscopic techniques coupled with computational methods. While experimental data for the specific title compound is scarce, studies on analogous substituted phenols provide a roadmap for future investigations.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: 1H and 13C NMR spectroscopy will be crucial for elucidating the molecular structure of newly synthesized derivatives. researchgate.netnih.gov FT-IR spectroscopy can be used to identify key functional groups and monitor reaction progress. researchgate.netnih.gov For structurally similar aminophenols, characteristic shifts and vibrational frequencies have been reported, which can serve as a baseline for comparison. chemicalbook.comchemicalbook.combohrium.com

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict and corroborate experimental spectroscopic data, including NMR chemical shifts and IR vibrational frequencies. researchgate.netrjpn.org Furthermore, DFT can provide insights into the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are fundamental to understanding the reactivity and electronic properties of these molecules. rjpn.orgresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, offering insights into the electronic transitions. digitellinc.com

Exploration of Supramolecular Chemistry and Crystal Engineering for Tailored Solid-State Structures

The presence of hydrogen bond donors (hydroxyl and amino groups) and a halogen atom in this compound derivatives makes them excellent candidates for studies in supramolecular chemistry and crystal engineering. These non-covalent interactions can be harnessed to construct well-defined solid-state architectures with tailored properties.

Hydrogen and Halogen Bonding: The interplay between hydrogen bonds (O-H···N, N-H···O) and halogen bonds (C-Cl···O, C-Cl···N) can direct the self-assembly of these molecules into predictable patterns, such as chains, sheets, or three-dimensional networks. researchgate.netmdpi.com The study of halogen bonding, in particular, has emerged as a powerful tool in crystal engineering for the design of novel materials. nih.govmdpi.com

Co-crystallization: Future research could explore the co-crystallization of these derivatives with other molecules (co-formers) to create new multi-component solids with unique physical and chemical properties. The selection of co-formers can be guided by the principles of supramolecular synthons to achieve desired packing arrangements.

The crystal structures of related chloromethylphenols have been shown to feature a variety of non-covalent interactions, including O-H···O, C-H···π, and π–π stacking, which influence their molecular packing. researchgate.net Similar interactions can be anticipated to play a significant role in the crystal structures of the title compound's derivatives.

Investigation of Material Science Applications Based on Predicted Optical and Electronic Properties

The electronic properties of substituted phenols suggest that derivatives of this compound could have potential applications in material science. The substituents on the phenol (B47542) ring can modulate the electronic and optical properties of the molecule.

Optical Properties: The amino and chloro substituents can influence the UV-Vis absorption and fluorescence spectra of the phenol core. researchgate.net Computational studies on similar ortho-substituted phenols have shown that the nature and position of substituents affect the electronic transitions and can lead to shifts in the absorption maxima. researchgate.net This tunability could be exploited in the design of new dyes or optical sensors.

Electronic Properties: The electronic properties, such as the HOMO-LUMO gap, can be tuned by altering the substitution pattern on the aromatic ring. rjpn.org This could be relevant for the development of organic semiconductor materials. Acenes substituted with phenolic and halogen groups have been investigated for their potential in electronic applications, and similar principles could be applied to these phenol derivatives. digitellinc.com The presence of both electron-donating (aminoethyl, methyl) and electron-withdrawing (chloro) groups could lead to interesting charge-transfer characteristics.

Design and Synthesis of Structurally Related Analogs for Fundamental Chemical Research and Structure-Reactivity Relationship Studies

Systematic structural modification of this compound will be crucial for establishing structure-reactivity relationships and advancing fundamental chemical research.

Analog Synthesis: A library of analogs could be synthesized by varying the substituents on the aromatic ring and the aminoethyl side chain. For example, the chloro group could be replaced with other halogens (bromo, iodo) to study the effect of halogen bonding strength. The methyl group could be substituted with other alkyl or aryl groups to investigate steric and electronic effects. Modifications to the aminoethyl group, such as N-alkylation or N-arylation, could also be explored. The synthesis of Schiff base derivatives from the primary amine is another viable path to a diverse range of analogs. nih.govmdpi.com

Structure-Reactivity Studies: The acidity of the phenolic hydroxyl group is expected to be influenced by the nature and position of the other substituents. mdpi.com By synthesizing a series of analogs, the relationship between the electronic properties of the substituents and the pKa of the phenol can be systematically studied. Furthermore, the reactivity of the aromatic ring towards electrophilic substitution can be investigated to understand how the existing substituents direct incoming groups.

Table 2: Proposed Analogs for Structure-Reactivity Studies

| Series | Modification | Research Goal |

|---|---|---|

| Halogen Series | Replace -Cl with -Br, -I | Investigate the role of halogen size and polarizability on crystal packing and reactivity. |

| Alkyl Series | Replace -CH3 with -C2H5, -C(CH3)3 | Study the influence of steric bulk on reaction rates and supramolecular assembly. |

| Side-Chain Series | N-alkylation or N-acylation of the aminoethyl group | Examine the impact of modifying the basicity and hydrogen-bonding capability of the nitrogen atom. |

| Positional Isomers | Varying the positions of the substituents | Understand the electronic and steric effects of substituent placement on chemical properties. |

By pursuing these research directions, the scientific community can unlock the full potential of this compound derivatives, contributing to fundamental chemical knowledge and paving the way for new applications in a sustainable manner.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(1-Aminoethyl)-6-chloro-4-methylphenol to ensure high yield and purity?

- Methodology : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, halogenation and aminoethylation steps must be sequenced to avoid side reactions. Purification via column chromatography or recrystallization is critical to isolate the target compound from structurally similar byproducts .

- Data Validation : Confirm purity using HPLC or NMR, and compare retention times/spectral data with reference standards.

Q. How can researchers assess the biological activity of this compound in cancer cell lines?

- Experimental Design :

Conduct antiproliferative assays (e.g., MTT or SRB) across multiple cancer cell lines (e.g., HeLa, MCF-7) .

Compare IC₅₀ values to reference drugs (e.g., cisplatin).

Validate target engagement via enzyme inhibition assays (e.g., tyrosine kinase or protease activity modulation) .

- Controls : Include vehicle-only controls and positive controls (known inhibitors) to normalize results.

Q. What analytical techniques are most effective for characterizing the structural stability of this compound under varying pH conditions?

- Methods :

- Spectroscopy : Use UV-Vis and FTIR to monitor phenolic hydroxyl group ionization and aminoethyl side-chain protonation states.

- Chromatography : Perform stability-indicating HPLC to detect degradation products under acidic/basic conditions.

- Key Parameters : Track changes in retention time and peak area over time to quantify degradation kinetics .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its receptor selectivity and minimize off-target effects?

- Structure-Activity Relationship (SAR) Strategies :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., fluorine) at specific positions to alter binding affinities for target receptors .

- Stereochemical Modifications : Synthesize enantiomers to evaluate chiral selectivity in receptor interactions (e.g., dopamine or serotonin receptors) .

- Experimental Validation : Use molecular docking simulations paired with in vitro binding assays (e.g., radioligand displacement) to prioritize candidates .

Q. What methodologies are recommended to resolve contradictions in reported bioactivity data for this compound across different studies?

- Approach :

Meta-Analysis : Compile data from multiple studies and normalize variables (e.g., cell line origin, assay protocols).

Dose-Response Reproducibility : Replicate experiments under standardized conditions, including identical solvent systems and incubation times.

Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity and rule off-target effects .

- Case Example : If antiproliferative activity varies, test whether differences in cell membrane permeability (e.g., via P-gp efflux pumps) explain discrepancies .

Q. How can researchers design experiments to evaluate the compound’s dual role in modulating enzyme activity and neurotransmitter pathways?

- Integrated Workflow :

Enzyme Inhibition Assays : Measure IC₅₀ against purified enzymes (e.g., monoamine oxidases) using fluorometric or colorimetric substrates.

Neurotransmitter Release Studies : Employ microdialysis in rodent models to quantify dopamine/serotonin levels post-administration.

Cross-Validation : Correlate enzymatic inhibition potency with neurotransmitter modulation efficacy to identify mechanistic overlaps .

Comparative Analysis of Structurally Similar Compounds

| Compound Name | Structural Differences | Key Functional Variations |

|---|---|---|

| 2-(1-Aminoethyl)-4-fluorophenol | Fluorine replaces chlorine at C6 | Reduced antiproliferative potency |

| 5-Amino-2-chloro-4-fluorophenol | Amino group at C5 instead of C1 | Enhanced solubility in polar solvents |

| 4-(1-Aminoethyl)-2-chlorophenol | Aminoethyl group at C4 instead of C2 | Altered receptor binding kinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.